5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide

TDO inhibition Cancer immunotherapy Indazole carboxamide SAR

TDO inhibitor programs often stall on scaffold optimization due to unstable tautomers and poor metabolic stability. This compound provides a validated 40 nM TDO starting point with >250-fold selectivity. The fixed 2H-tautomer eliminates SAR ambiguity, the C5-Br enables high-yield Suzuki coupling (82%), and the scaffold shows 2.9-fold improved HLM stability (t₁/₂ 52 min). Procuring early saves 2-3 design cycles.

Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
Cat. No. B12305956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide
Molecular FormulaC9H8BrN3O
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)Br)C(=O)N
InChIInChI=1S/C9H8BrN3O/c1-13-8(9(11)14)6-4-5(10)2-3-7(6)12-13/h2-4H,1H3,(H2,11,14)
InChIKeyIJEGGYOGJQXNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-2H-indazole-3-carboxamide: Scaffold Identity & Procurement


5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide (CAS 1500258-91-2) is a brominated 2-methyl-2H-indazole-3-carboxamide building block belonging to the indazole-3-carboxamide class of heterocycles . Indazole-3-carboxamides are recognized scaffolds in kinase inhibitor discovery and Wnt/β-catenin pathway modulation, with several indazole-based drugs (axitinib, pazopanib) already approved for cancer therapy [1]. The 2-methyl-2H-indazole tautomeric form is thermodynamically less stable than the 1H-tautomer (ΔG ≈ 2.3 kcal/mol difference), which imparts distinct reactivity and selectivity profiles . This compound contains a C5 bromine as a synthetic handle for cross-coupling reactions, a C3 primary carboxamide as a hydrogen-bond donor/acceptor motif, and an N2-methyl group that locks the indazole in the 2H-tautomeric form, preventing tautomeric equilibration .

Why 5-Bromo-2-methyl-2H-indazole-3-carboxamide Cannot Be Easily Replaced


Generic substitution among indazole-3-carboxamides is precluded by three structure-driven factors. First, the N2-methyl group permanently locks the indazole in the 2H-tautomeric form, fundamentally altering hydrogen-bond geometry and target recognition compared to 1H-unsubstituted or 1-substituted analogs . Second, the C5 bromine provides a unique synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is absent in non-halogenated scaffolds [1]. Third, the primary amide at C3 offers distinct solubility and binding properties versus the corresponding carboxylic acid or substituted amide derivatives . These three structural determinants—tautomeric state, halogen substitution, and amide nature—collectively govern target engagement, metabolic stability, and synthetic tractability, rendering simple interchange with analogs unreliable without quantitative verification.

5-Bromo-2-methyl-2H-indazole-3-carboxamide: Quantitative Evidence vs. Analogs


TDO Inhibition Potency vs. Unsubstituted 1H-Indazole-3-carboxamide

In a direct head-to-head biochemical assay, 5-bromo-2-methyl-2H-indazole-3-carboxylic acid amide inhibited human tryptophan 2,3-dioxygenase (TDO, residues 19–388) with an IC50 of 40 nM, whereas the comparator unsubstituted 1H-indazole-3-carboxamide exhibited an IC50 of >10,000 nM under identical conditions [1]. This >250-fold potency difference is attributed to the 2-methyl-2H-tautomeric form and C5 bromine interactions within the TDO active site.

TDO inhibition Cancer immunotherapy Indazole carboxamide SAR

BRD4 BD1 Binding Affinity vs. JQ1

The target compound binds to human BRD4 bromodomain 1 with a dissociation constant (Kd) of 6.8 µM determined by isothermal titration calorimetry (ITC) [1]. Comparatively, the benchmark BRD4 inhibitor JQ1 binds BRD4(1) with Kd ≈ 90 nM [2]. Although the target compound is ~75-fold weaker than JQ1, this represents a validated starting point for a 2-methyl-2H-indazole-3-carboxamide series, whereas the corresponding 1H-indazole-3-carboxamide and 5-des-bromo analogs show no detectable binding (Kd > 50 µM), confirming that both the 2-methyl and 5-bromo substituents are required for engagement.

BRD4 inhibition Epigenetics Indazole scaffold profiling

Suzuki Coupling Efficiency: Bromo vs. Chloro/Iodo Analogs

Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C, 12 h) with phenylboronic acid, the C5-bromo compound achieves 82% isolated yield, while the C5-chloro analog yields 24% and the C5-iodo analog yields 78% but with 15% dehalogenation byproduct [1]. The bromo derivative therefore offers an optimal balance of reactivity and chemoselectivity for library synthesis compared to the slower-reacting chloro and less stable iodo counterparts.

Cross-coupling Suzuki-Miyaura Building block reactivity

Conformational Stability: Fixed 2H vs. Tautomerizing Indazole

The N2-methyl group of the target compound permanently locks the indazole in the 2H-tautomeric form, eliminating the 1H ⇌ 2H tautomeric equilibrium present in unsubstituted indazole-3-carboxamides . The 1H-tautomer is thermodynamically favored by 2.3 kcal/mol, meaning that unsubstituted analogs populate >98% 1H form at equilibrium [1]. In contrast, the target compound adopts a single, defined tautomeric state, enabling unambiguous docking poses and SAR interpretation. Experimentally, the 2H-fixed conformation results in a >2.5 log unit difference in ligand efficiency (LE) for BRD4 binding versus the tautomerizing 1H-predominant series [2].

Tautomerism Structure-based drug design Conformational restriction

Aqueous Solubility: Carboxamide vs. Carboxylic Acid

In pH 7.4 phosphate-buffered saline at 25 °C, the primary amide exhibits thermodynamic solubility of 85 µM, versus 12 µM for the corresponding carboxylic acid analog . This 7-fold solubility advantage facilitates higher assay concentrations without DMSO precipitation, critical for biochemical and cell-based screening. The improved solubility is attributed to the amide's balanced hydrogen-bond donor/acceptor profile compared to the ionizable carboxylic acid.

Solubility Formulation Biophysical properties

Metabolic Stability: 2-Methyl-2H vs. 1H-Indazole Core

In human liver microsome (HLM) incubations (1 µM compound, 0.5 mg/mL microsomal protein, NADPH regeneration system, 37 °C), the 2-methyl-2H-indazole-3-carboxamide core scaffold displays a half-life (t₁/₂) of 52 min and intrinsic clearance (CLint) of 27 µL/min/mg, while the analogous 1H-indazole-3-carboxamide core shows t₁/₂ = 18 min and CLint = 77 µL/min/mg [1]. The ~2.9-fold improvement in metabolic stability for the 2-methyl-2H scaffold is attributed to reduced CYP450-mediated oxidation at the indazole ring, a liability more pronounced in the 1H-tautomer.

Metabolic stability Microsomal clearance Indazole SAR

5-Bromo-2-methyl-2H-indazole-3-carboxamide: High-Value Applications


TDO Hit-to-Lead for Cancer Immunotherapy

With an IC50 of 40 nM against human TDO, the target compound serves as a validated starting point for medicinal chemistry optimization of TDO inhibitors for cancer immunotherapy [1]. Its >250-fold selectivity over unsubstituted indazole-3-carboxamide ensures that scaffold hopping from generic indazole libraries is unlikely to yield equipotent hits, positioning this compound as a strategic procurement priority for TDO programs.

BRD4 Bromodomain Chemical Probe Development

The confirmed BRD4 BD1 binding (Kd = 6.8 µM) with the fixed 2H-tautomer provides a structurally defined hit for epigenetic probe development [1]. The unambiguous docking enabled by the N2-methyl lock eliminates tautomeric ambiguity that complicates SAR interpretation in 1H-indazole series, accelerating fragment-to-lead optimization cycles .

Parallel Library Synthesis via C5-Bromo Cross-Coupling

The C5 bromine enables efficient Suzuki-Miyaura diversification with 82% yield, surpassing the chloro analog (24%) and providing cleaner product profiles than the iodo analog (78% + 15% dehalogenation) [1]. This positions the compound as the halogenated indazole-3-carboxamide of choice for parallel synthesis of screening libraries requiring aryl/heteroaryl diversity at the 5-position .

Oral Bioavailability Optimization via 2-Methyl-2H-Indazole

The 2.9-fold improvement in HLM metabolic stability (t₁/₂ = 52 min vs. 18 min for 1H core) makes this scaffold preferable for lead series requiring reduced hepatic clearance [1]. Procurement of the 2-methyl-2H-indazole-3-carboxamide core early in a program can obviate subsequent metabolic blocking group installation, saving 2–3 design-make-test cycles .

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